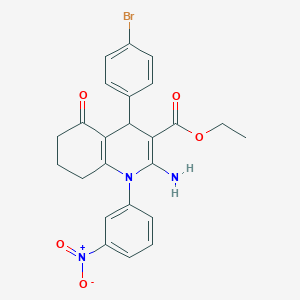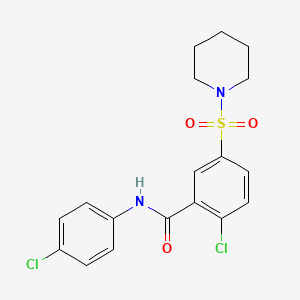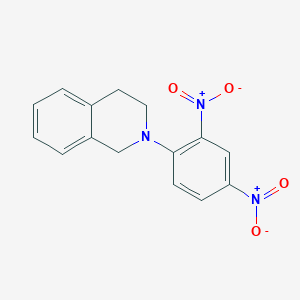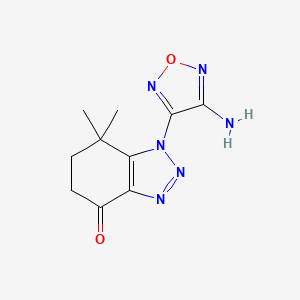![molecular formula C26H24N2O6 B15013462 4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxymethyl, carbamoyl, phenylformamido, and methoxyphenyl acetate, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamoyl and phenylformamido groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamoyl group can produce primary amines.
Aplicaciones Científicas De Investigación
4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenylformamido derivatives and methoxyphenyl acetates, which share structural features and functional groups with 4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE.
Uniqueness
The uniqueness of 4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C26H24N2O6 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
[4-[(Z)-2-benzamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C26H24N2O6/c1-17(30)34-23-12-11-18(15-24(23)33-2)14-22(28-25(31)20-8-4-3-5-9-20)26(32)27-21-10-6-7-19(13-21)16-29/h3-15,29H,16H2,1-2H3,(H,27,32)(H,28,31)/b22-14- |
Clave InChI |
ZWQWUXJOSIEPAF-HMAPJEAMSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NC2=CC=CC(=C2)CO)\NC(=O)C3=CC=CC=C3)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)CO)NC(=O)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({(Z)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15013393.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B15013401.png)
![3-(4-Chlorophenyl)-1-{3-(4-chlorophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxoimidazolidin-4-yl}-1-hydroxyurea](/img/structure/B15013408.png)
![2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide](/img/structure/B15013411.png)
![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15013418.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)

![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)



![2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene](/img/structure/B15013464.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)

